Tert-butyl 3-(3-amino-4-hydroxyphenyl)propanoate
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Overview
Description
Tert-butyl 3-(3-amino-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H19NO3. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-amino-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-amino-4-hydroxyphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-amino-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of tert-butyl 3-(3-oxo-4-hydroxyphenyl)propanoate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(3-amino-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-amino-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A similar compound with a longer alkyl chain, used as an antioxidant in polymers.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Another related compound, used as a raw material for antioxidants.
Uniqueness
Tert-butyl 3-(3-amino-4-hydroxyphenyl)propanoate is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 3-(3-amino-4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)7-5-9-4-6-11(15)10(14)8-9/h4,6,8,15H,5,7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXUYAOMKHACMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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